molecular formula C12H16O3 B14251219 Benzaldehyde, 2-butoxy-5-methoxy- CAS No. 403507-38-0

Benzaldehyde, 2-butoxy-5-methoxy-

Cat. No.: B14251219
CAS No.: 403507-38-0
M. Wt: 208.25 g/mol
InChI Key: FFOPXTXCKNPWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2-butoxy-5-methoxy- is an organic compound with the molecular formula C12H16O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with butoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-butoxy-5-methoxy- typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde. This process can be carried out by reacting 2-hydroxy-5-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-butoxy-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 2-butoxy-5-methoxybenzoic acid.

    Reduction: 2-butoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2-butoxy-5-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring aldehydes.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-butoxy-5-methoxy- depends on its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes that metabolize aldehydes, leading to the formation of reactive intermediates that can affect cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzaldehyde, 2-methoxy-:

    Benzaldehyde, 2-ethoxy-5-methoxy-: Similar structure but with an ethoxy group instead of a butoxy group.

    Benzaldehyde, 2-hydroxy-5-methoxy-: Contains a hydroxy group instead of a butoxy group.

Uniqueness: Benzaldehyde, 2-butoxy-5-methoxy- is unique due to the presence of both butoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different substituents on the benzaldehyde core structure.

Properties

CAS No.

403507-38-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-butoxy-5-methoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-12-6-5-11(14-2)8-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

FFOPXTXCKNPWPB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.